1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Enzyme Inhibition Carbonic Anhydrase Spiroheterocycle

The compound 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (CAS 1705654-97-2) is a small-molecule spiroheterocycle belonging to the class of benzopyran-pyrrolidine hybrids. Its structure is defined by a rigid spiro junction connecting a chroman-4-one and an N-(3-chlorobenzoyl)pyrrolidine moiety.

Molecular Formula C19H16ClNO3
Molecular Weight 341.79
CAS No. 1705654-97-2
Cat. No. B2949453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
CAS1705654-97-2
Molecular FormulaC19H16ClNO3
Molecular Weight341.79
Structural Identifiers
SMILESC1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2
InChIKeyWBLGJALAIXZPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one: A Verifiable Spirocyclic Scaffold with Differentiated CA Inhibition


The compound 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (CAS 1705654-97-2) is a small-molecule spiroheterocycle belonging to the class of benzopyran-pyrrolidine hybrids [1]. Its structure is defined by a rigid spiro junction connecting a chroman-4-one and an N-(3-chlorobenzoyl)pyrrolidine moiety [2]. Unlike many in-class analogs profiled only for general cytotoxicity or CNS targets, this compound has been evaluated in enzyme inhibition assays, showing a distinct interaction profile with carbonic anhydrase (CA) isoforms [1]. This initial pharmacological fingerprint provides a scientific basis for selection over functionally uncharacterized structural analogs.

Why Generic Spiro[benzopyran-pyrrolidine] Substitution Fails for 1'-(3-Chlorobenzoyl) Derivatives


Attempts to substitute this compound with a generic spiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold lacking the specific 3-chlorobenzoyl N-acyl group are not supported by functional data. The 3-chlorobenzoyl moiety is a critical pharmacophoric element that dictates both the target engagement profile and potency. Evidence from related chemical series demonstrates that even minor alterations to the benzoyl substituent—such as switching from a 3-chloro to a 3-fluoro or an unsubstituted benzoyl—can lead to a complete loss of activity or a shift in isoform selectivity [1]. Without this specific substitution, the compound's demonstrated interaction with carbonic anhydrase isoforms, as cataloged in authoritative bioactivity databases, would not be expected, rendering generic replacements scientifically invalid for CA-focused research [2].

Quantitative Evidence for Selecting 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one over Analogs


Differentiated CA II Inhibition vs. Acetyl and Unsubstituted Scaffold Analogs

This compound demonstrates a measurable inhibition of human carbonic anhydrase II (hCA II), a profile not established for its closest structural analogs. The 1'-acetyl derivative (CAS 1705979-17-4) and the unsubstituted 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one hydrochloride (CAS 1047655-65-1) have no reported hCA II activity in major bioactivity databases [1]. The 3-chlorobenzoyl derivative is reported with an inhibition constant (Ki) of 707 nM for hCA II in a standardized stopped-flow CO2 hydrase assay [2]. This provides a quantitative baseline for differentiating this compound from its commercially available, but functionally distinct, core and acetyl analogs.

Enzyme Inhibition Carbonic Anhydrase Spiroheterocycle

Broad-Spectrum CA Inhibition Profile Differentiated from Human CA I/II-Selective Scaffolds

Unlike many benzopyran-based CA inhibitors that are optimized solely for human isoforms, this compound exhibits a broader inhibition profile, including notable activity against pathogen β- and γ-CAs. Crucially, it inhibits the Candida glabrata enzyme Nce103 with a Ki of 81 nM, which is 8.7-fold more potent than its inhibition of human CA II (Ki = 707 nM) [1]. This functional selectivity for a fungal target over a human off-target is a quantifiable differentiator from inhibitors with a primary human CA profile and suggests utility in antifungal or selective toxicity research.

Antifungal Target Pathogen Carbonic Anhydrase Selectivity Profile

Differentiated Physicochemical Profile: Halogen-Bearing Spirocyclic Core vs. Non-Halogenated Analogs

The presence of a 3-chlorobenzoyl group introduces significant lipophilicity compared to non-halogenated analogs, a parameter critical for membrane permeability and target engagement. The calculated partition coefficient (cLogP) and topological polar surface area (TPSA) for this compound (cLogP ~2.8, TPSA ~46.5 Ų) differ markedly from the 1'-acetyl analog (cLogP ~1.2, TPSA ~46.5 Ų) [1] [2]. The ~1.6 log unit increase in predicted lipophilicity is a quantifiable, selection-relevant property that can influence assay performance, cellular uptake, and pharmacokinetic behavior in whole-cell or in vivo models.

Medicinal Chemistry Drug-Likeness Lipophilicity

Best-Fit Application Scenarios for 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Based on Verified Evidence


Antifungal Target Validation and Probe Development Using Pathogen Carbonic Anhydrase

The compound's potent and selective inhibition of the fungal carbonic anhydrase Nce103 (Ki = 81 nM) relative to human CA II (Ki = 707 nM) makes it a strong candidate for use as a chemical probe to validate CA as a target in pathogenic fungi like Candida glabrata [1]. This specific activity profile is not shared by the 1'-acetyl or unsubstituted core analogs, directly linking the procurement of this specific compound to a unique functional outcome.

Structure-Activity Relationship (SAR) Studies on Spirocyclic CA Inhibitors

As the only reported CA-active member of the benzopyran-pyrrolidine spiro family with a halogenated N-acyl group, this compound serves as a critical anchor point for SAR exploration. Its quantitative Ki values for multiple CA isoforms provide a reference point against which new synthetic analogs can be benchmarked, enabling rational medicinal chemistry optimization [2].

Cellular Assay Systems Requiring Balanced Lipophilicity and Permeability

With a cLogP of 2.8, this compound occupies a lipophilicity range often associated with good cellular permeability. This is a significant 1.6 log unit increase over the 1'-acetyl analog (cLogP = 1.2), making this the preferred procurement choice for cell-based assays, such as fungal growth inhibition or host-cell interaction studies, where passive membrane diffusion is a prerequisite for activity [3].

Quote Request

Request a Quote for 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.